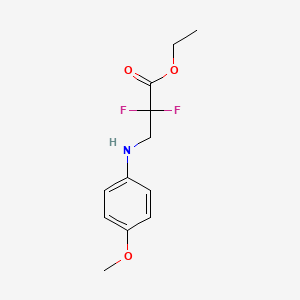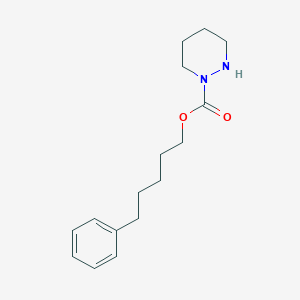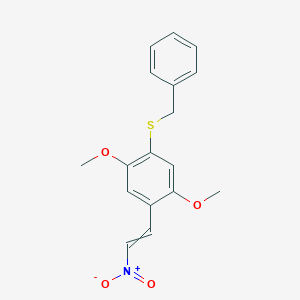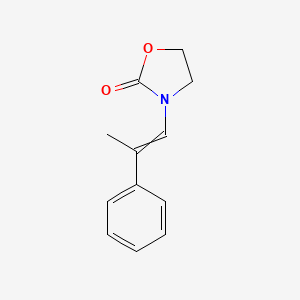
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate is an organic compound with the molecular formula C12H14F2NO3 It is a derivative of propanoate, featuring a difluoromethyl group and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxyaniline moiety may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate can be compared with similar compounds such as:
- Ethyl 2,2-difluoro-3-(4-chloroanilino)propanoate
- Ethyl 2,2-difluoro-3-(4-nitroanilino)propanoate
- Ethyl 2,2-difluoro-3-(4-methylanilino)propanoate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of different substituents can alter the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Properties
CAS No. |
651312-13-9 |
|---|---|
Molecular Formula |
C12H15F2NO3 |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate |
InChI |
InChI=1S/C12H15F2NO3/c1-3-18-11(16)12(13,14)8-15-9-4-6-10(17-2)7-5-9/h4-7,15H,3,8H2,1-2H3 |
InChI Key |
JVLPCBAHTKSWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC1=CC=C(C=C1)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)

![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)

![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)

![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
